molecular formula C23H18Cl2N4O2 B2636854 1-(2,4-二氯苯基)-3-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-1,4-苯并二氮杂卓-3-基)脲 CAS No. 119487-09-1

1-(2,4-二氯苯基)-3-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-1,4-苯并二氮杂卓-3-基)脲

货号 B2636854
CAS 编号: 119487-09-1
分子量: 453.32
InChI 键: RMFQRAHXLSVHHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea” is a chemical substance with the CAS number 119487-09-1 . Its molecular formula is C23H18Cl2N4O2 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C23H18Cl2N4O2 . The molecule has a complex structure with multiple functional groups, including a urea group and a benzodiazepine ring.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 453.32 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

科学研究应用

用于肿瘤靶向的放射性碘化苯并二氮杂卓

研究表明,与 1-(2,4-二氯苯基)-3-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-1,4-苯并二氮杂卓-3-基)脲 在结构上相关的放射性碘化 1,4-苯并二氮杂卓可用作胆囊收缩素 1 型和 2 型 (CCK1 和 CCK2) 受体的选择性拮抗剂。这些化合物已开发用于体外肿瘤靶向,并显示出对表达 CCK1 受体的肿瘤进行体内标记的潜力,表明在癌症诊断和治疗中具有重要作用 (Akgün 等人,2009)

新型噻唑基脲衍生物的合成

一项研究合成了新的脲衍生物,包括与 1-(2,4-二氯苯基)-3-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-1,4-苯并二氮杂卓-3-基)脲 在结构上相似的化合物。这些化合物表现出有希望的抗肿瘤活性,表明它们在开发用于癌症治疗的新型治疗剂方面具有潜力 (Ling 等人,2008)

抗菌活性的合成和评价

1-(2,4-二氯苯基)-3-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-1,4-苯并二氮杂卓-3-基)脲 的某些衍生物已被合成并对其抗菌活性进行了评价。其中一些化合物对特定细菌菌株表现出良好的活性,展示了它们作为抗菌剂的潜力 (Patel 和 Shaikh,2011)

碳-14 标记的 CCK 拮抗剂的合成

与 1-(2,4-二氯苯基)-3-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-1,4-苯并二氮杂卓-3-基)脲 相关的化合物已被合成,作为碳-14 标记的 CCK 拮抗剂。这些标记化合物可用于各种生化研究,包括药物-受体相互作用研究 (Matloubi 等人,2002)

属性

IUPAC Name

1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-18-12-11-15(24)13-17(18)25/h2-13,21H,1H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFQRAHXLSVHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Synthesis routes and methods

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and 2,4-dichlorophenylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 285°-287° C. (d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。